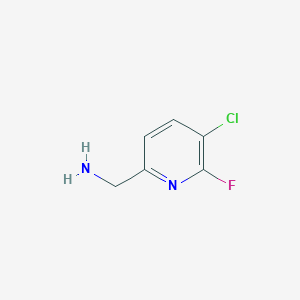
(5-Chloro-6-fluoropyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-6-fluoropyridin-2-YL)methanamine is a chemical compound with the molecular formula C6H6ClFN2 It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms at the 5th and 6th positions of the pyridine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-fluoropyridin-2-YL)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the reaction of 5-chloro-6-fluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing advanced catalytic systems to enhance yield and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-6-fluoropyridin-2-YL)methanamine is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-6-fluoropyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms influences its electronic properties, enhancing its ability to interact with biological macromolecules. This compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- (5-Chloro-6-methylpyridin-2-YL)methanamine
- (6-Fluoropyridin-2-YL)methanamine
- (5-Chloro-6-fluoropyridin-2-YL)methanamine hydrochloride
Comparison: this compound is unique due to the simultaneous presence of both chlorine and fluorine atoms on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, differentiating it from other similar compounds. The presence of both halogens can enhance its reactivity and potential biological activity compared to compounds with only one halogen substitution .
Properties
Molecular Formula |
C6H6ClFN2 |
|---|---|
Molecular Weight |
160.58 g/mol |
IUPAC Name |
(5-chloro-6-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6ClFN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H,3,9H2 |
InChI Key |
QBPSPGMGCNKVBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CN)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


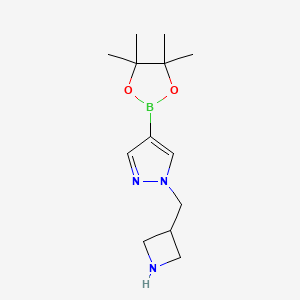
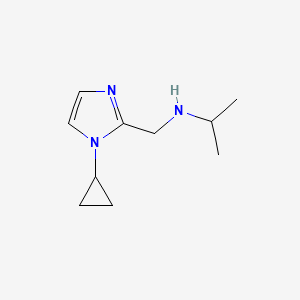
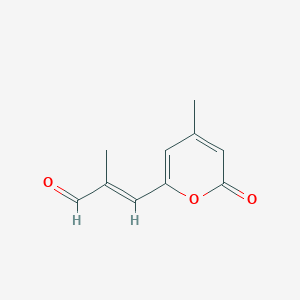
![[(3R,4R)-3-formyl-4-(methoxycarbonyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl](/img/structure/B11753179.png)
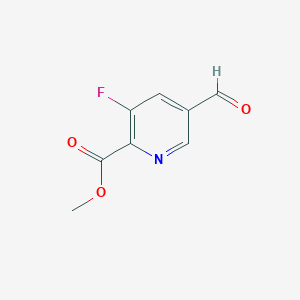
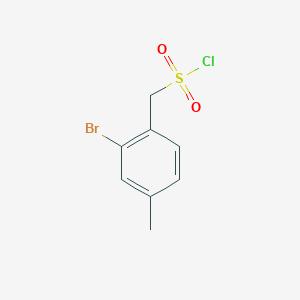
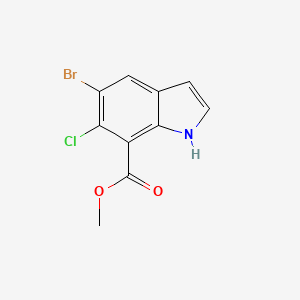
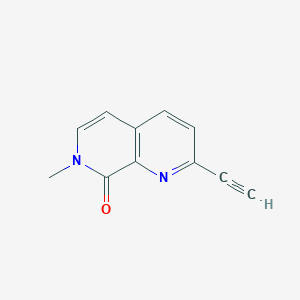
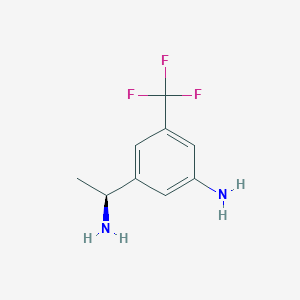
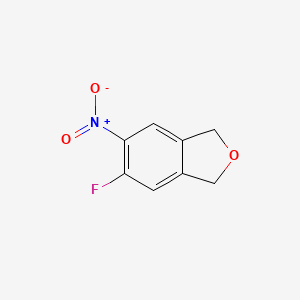
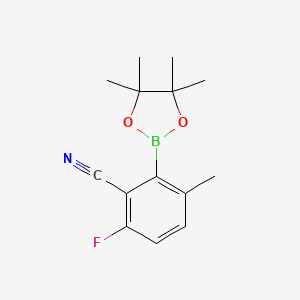
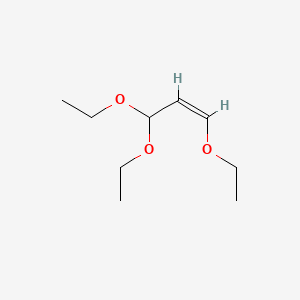
![[2,3'-Bipyridine]-4-methanamine](/img/structure/B11753230.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(hexyl)amine](/img/structure/B11753235.png)
